molecular formula C10H8F3N3O B12205935 2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide

2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide

Cat. No.: B12205935
M. Wt: 243.18 g/mol
InChI Key: WTEXRENHXGUKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide is an organic compound that belongs to the benzimidazole family This compound is characterized by the presence of a trifluoromethyl group attached to the benzimidazole ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). This reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization . Another method involves the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis using the aforementioned methods. The process involves the use of commercially available starting materials and reagents, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to active sites of enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

  • 2-Trifluoromethyl-benzoxazole
  • 2-Trifluoromethyl-benzothiazole
  • 2-Trifluoromethyl-benzimidazole

Comparison: Compared to other similar compounds, 2-Trifluoromethyl-benzoimidazole-1-carboxylic acid methylamide exhibits unique properties due to the presence of the carboxylic acid methylamide group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H8F3N3O

Molecular Weight

243.18 g/mol

IUPAC Name

N-methyl-2-(trifluoromethyl)benzimidazole-1-carboxamide

InChI

InChI=1S/C10H8F3N3O/c1-14-9(17)16-7-5-3-2-4-6(7)15-8(16)10(11,12)13/h2-5H,1H3,(H,14,17)

InChI Key

WTEXRENHXGUKMN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1C2=CC=CC=C2N=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.